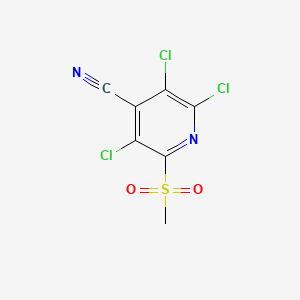
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is a chlorinated pyridine derivative with the molecular formula C7H3Cl3N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,3,5-trichloropyridine with methylsulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the removal of the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiourea are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2,3,5-trichloro-6-(alkylsulfonyl)pyridine derivatives are formed.
Oxidation Products: Sulfoxides and sulfones are the major products.
Reduction Products: Dechlorinated and desulfonylated pyridine derivatives are obtained.
Scientific Research Applications
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: It is explored for its potential use in agrochemicals, including herbicides and pesticides.
Material Science: The compound is investigated for its role in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- involves its interaction with nucleophiles due to the electron-deficient nature of the pyridine ring. The presence of chlorine atoms and the methylsulfonyl group enhances its reactivity towards nucleophilic attack . The compound can form covalent bonds with nucleophiles, leading to the formation of substituted pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.
3,5-Dichloro-4-pyridinecarbonitrile: A similar compound with two chlorine atoms and a nitrile group, used in various chemical syntheses.
2,3,5,6-Tetrafluoropyridine-4-carbonitrile: A fluorinated pyridine derivative with applications in material science and pharmaceuticals.
Uniqueness
4-Pyridinecarbonitrile, 2,3,5-trichloro-6-(methylsulfonyl)- is unique due to the presence of both chlorine and methylsulfonyl groups, which enhance its reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
35597-82-1 |
|---|---|
Molecular Formula |
C7H3Cl3N2O2S |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
2,3,5-trichloro-6-methylsulfonylpyridine-4-carbonitrile |
InChI |
InChI=1S/C7H3Cl3N2O2S/c1-15(13,14)7-5(9)3(2-11)4(8)6(10)12-7/h1H3 |
InChI Key |
NWTXKBMAZQDKMI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C(=C1Cl)C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


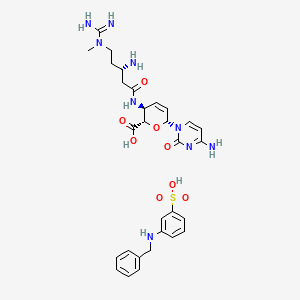
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
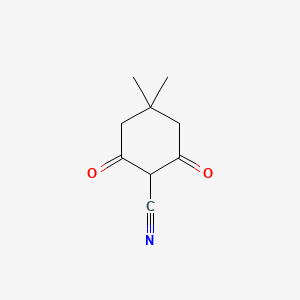
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
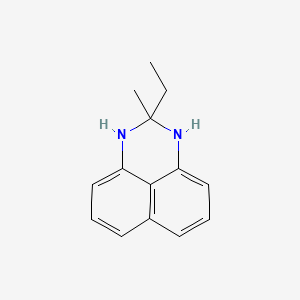

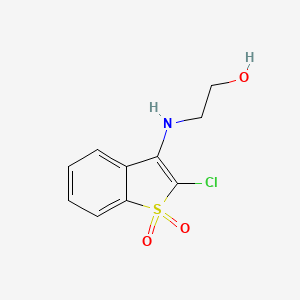
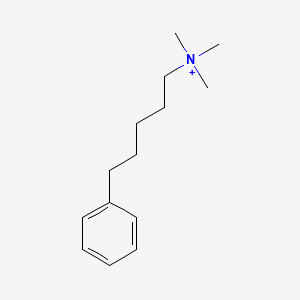
![Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate](/img/structure/B14673528.png)
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
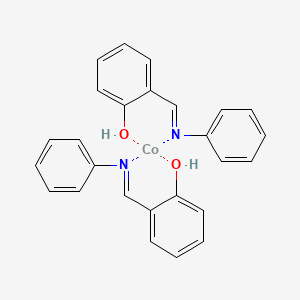
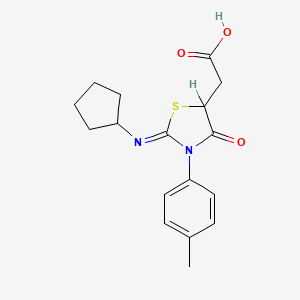
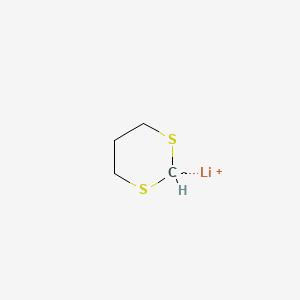
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
